molecular formula C18H18N2O4 B11341232 N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-propoxybenzamide

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-propoxybenzamide

Cat. No.: B11341232
M. Wt: 326.3 g/mol
InChI Key: SXRAUXDKFGJCEC-UHFFFAOYSA-N
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Description

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-propoxybenzamide is a complex organic compound that belongs to the class of benzoxazinones These compounds are characterized by a benzene ring fused to an oxazine ring, which contains a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-propoxybenzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzoxazinone ring and subsequent functionalization to introduce the propoxybenzamide moiety. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-propoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzoxazinone ring allows for various substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-propoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

    Industry: The compound’s properties make it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-propoxybenzamide involves its interaction with specific molecular targets. The benzoxazinone ring can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-[3-(trifluoromethyl)phenoxy]benzamide
  • N-(2-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]amino}ethyl)methanesulfonamide
  • N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]-6-{2-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]acetamido}pyrimidine-4-carboxamide

Uniqueness

What sets N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-propoxybenzamide apart from similar compounds is its specific propoxybenzamide moiety, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, potentially leading to unique applications in various fields.

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

N-(3-oxo-4H-1,4-benzoxazin-6-yl)-3-propoxybenzamide

InChI

InChI=1S/C18H18N2O4/c1-2-8-23-14-5-3-4-12(9-14)18(22)19-13-6-7-16-15(10-13)20-17(21)11-24-16/h3-7,9-10H,2,8,11H2,1H3,(H,19,22)(H,20,21)

InChI Key

SXRAUXDKFGJCEC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCC(=O)N3

Origin of Product

United States

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